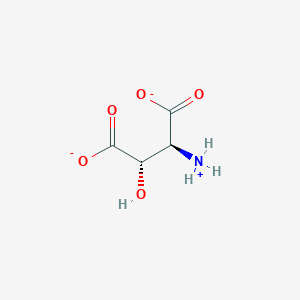

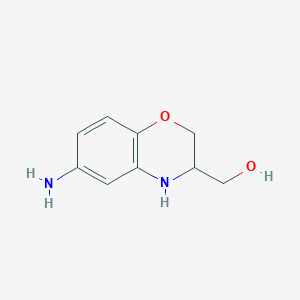

(3S)-3-hydroxy-L-aspartate(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S)-3-hydroxy-L-aspartate(1-) is conjugate base of (3S)-3-hydroxy-L-aspartic acid. It is a conjugate base of a (3S)-3-hydroxy-L-aspartic acid. It is an enantiomer of a (3R)-3-hydroxy-D-aspartate(1-).

Applications De Recherche Scientifique

Aspartate Transcarbamylase Binding and Inhibition

(Davies, Stark, & Vanaman, 1970) explored the binding of erythro-β-hydroxy-l-aspartate to the catalytic subunit of aspartate transcarbamylase from Escherichia coli. This compound, similar in structure to (3S)-3-hydroxy-L-aspartate, showed significant substrate activity for the enzyme, indicating a possible application in understanding enzyme specificity and inhibitor design.

Neurotransmission and Neurochemistry

(Balcar, Johnston, & Twitchin, 1977) discussed the inhibition of L-glutamate and L-aspartate uptake in rat brain slices by threo-3-hydroxyaspartate, a stereoisomer of (3S)-3-hydroxy-L-aspartate. This suggests potential applications in studying neurotransmitter uptake mechanisms in the CNS.

Enzymatic and Chemical Synthesis

(Andrés, Muñoz, Pedrosa, & Pérez-Encabo, 2003) demonstrated the diastereoselective synthesis of enantiopure β-amino-γ-hydroxy acids from L-aspartic acid, which is structurally related to (3S)-3-hydroxy-L-aspartate. This has implications in the synthesis of complex organic molecules and pharmaceuticals.

Aminopeptidase Inhibition

(Rich, Moon, & Harbeson, 1984) investigated the inhibition of aminopeptidases by compounds including (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid, structurally similar to (3S)-3-hydroxy-L-aspartate. This research is relevant for understanding the modulation of enzymatic activity, potentially guiding the development of new therapeutics.

Metabolic Engineering

(Song, Lee, Ko, & Lee, 2015) described the metabolic engineering of Escherichia coli for the production of chemicals like 3-aminopropionic acid, starting from L-aspartic acid. The structural similarity to (3S)-3-hydroxy-L-aspartate suggests potential applications in biotechnological production processes.

Neurotransmitter System Analysis

(Balcar & Johnston, 1972) studied the specificity of high-affinity uptake systems for neurotransmitters like L-glutamate and L-aspartate in rat cerebral cortex, indicating potential applications in the study of neurotransmitter systems and synaptic function.

Crystallography and Structural Biology

(Lima, Khristoforov, Momany, & Phillips, 2006) analyzed the crystal structure of Homo sapiens kynureninase, an enzyme involved in the metabolism of L-kynurenine and related to the metabolism of aspartic acid derivatives like (3S)-3-hydroxy-L-aspartate. This is significant for understanding the structural basis of enzyme function.

Propriétés

Nom du produit |

(3S)-3-hydroxy-L-aspartate(1-) |

|---|---|

Formule moléculaire |

C4H6NO5- |

Poids moléculaire |

148.09 g/mol |

Nom IUPAC |

(2S,3S)-2-azaniumyl-3-hydroxybutanedioate |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-1/t1-,2-/m0/s1 |

Clé InChI |

YYLQUHNPNCGKJQ-LWMBPPNESA-M |

SMILES isomérique |

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])[NH3+] |

SMILES canonique |

C(C(C(=O)[O-])O)(C(=O)[O-])[NH3+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

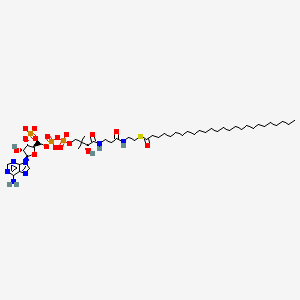

![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-Hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyloxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1262950.png)

![(11R,12S)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B1262952.png)

![(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine](/img/structure/B1262964.png)